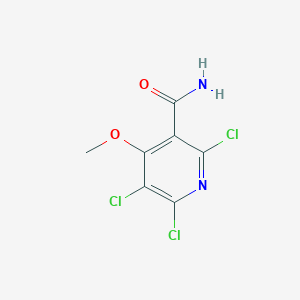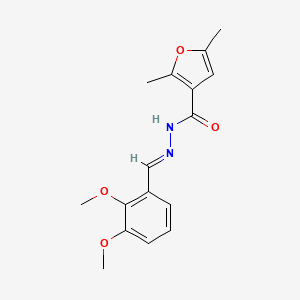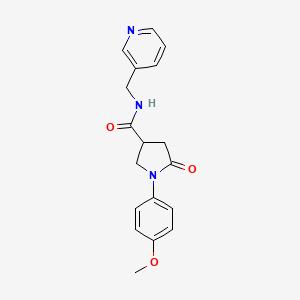
2,5,6-trichloro-4-methoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds to 2,5,6-trichloro-4-methoxynicotinamide has been explored in various studies. For instance, Liu Guo-ji (2009) reported the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride through cyclization and chloridization processes (Liu, 2009). This method achieved a total yield of about 46% with a purity higher than 99.5%.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5,6-trichloro-4-methoxynicotinamide has been characterized using various spectroscopic techniques. For instance, the molecular structure and protonation trends of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines were studied using X-ray measurements, NMR spectra, and theoretical calculations by Dyablo et al. (2016) (Dyablo et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds provide insight into the behavior of 2,5,6-trichloro-4-methoxynicotinamide. For example, Thorat et al. (2013) synthesized 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine and demonstrated its application for various chlorination reactions (Thorat et al., 2013).
Physical Properties Analysis
Investigating the physical properties of related compounds can shed light on the characteristics of 2,5,6-trichloro-4-methoxynicotinamide. Peverly et al. (2014) conducted an electrochemical reduction study of a compound with a similar structure, providing valuable insights into its physical properties (Peverly et al., 2014).
Chemical Properties Analysis
The chemical properties of related compounds can be indicative of the behavior of 2,5,6-trichloro-4-methoxynicotinamide. For example, the synthesis and properties of poly[2-methoxy-4,6-di(p,p′-isopropylidene diphenyloxy)-s-triazine] by Shah (1984) provide insights into the chemical behavior of similar compounds (Shah, 1984).
科学的研究の応用
Environmental Toxicology and Pesticide Impact
- Pesticide Exposure and Metabolites : Studies have investigated the human exposure to organohalogen contaminants, including those related to 2,5,6-trichloro-4-methoxynicotinamide, to evaluate their concentrations in biological samples and environmental impact. Such research is crucial for understanding the bioaccumulation and biomagnification of these compounds in ecosystems and their potential health risks to humans and wildlife (Fujii et al., 2014).
Pharmacology and Toxicology
- Estrogenic and Anti-androgenic Effects : Investigations into the estrogenic and anti-androgenic activities of pesticides like methoxychlor, which shares functional groups with 2,5,6-trichloro-4-methoxynicotinamide, suggest these compounds can disrupt endocrine functions. These studies are essential for assessing the safety and environmental impact of such chemicals (Kim et al., 2014).
Chemistry and Environmental Remediation
- Bioremediation : Research into the degradation and remediation of organochlorine pesticides by microbial consortia, including strains of Streptomyces, highlights potential strategies for mitigating environmental contamination. These studies contribute to developing biotechnological approaches for the cleanup of pesticide residues in the environment (Fuentes et al., 2014).
Analytical Chemistry
- Detection and Analysis : Techniques for the determination of hydroxylated benzophenone UV absorbers in environmental samples, which are structurally related to 2,5,6-trichloro-4-methoxynicotinamide, demonstrate the ongoing development of analytical methods for detecting and quantifying trace environmental contaminants. These methodologies are vital for monitoring pollutants and assessing their ecological and health impacts (Negreira et al., 2009).
特性
IUPAC Name |
2,5,6-trichloro-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3N2O2/c1-14-4-2(7(11)13)5(9)12-6(10)3(4)8/h1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDATRNYHRNHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trichloro-4-methoxypyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)
![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)


![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)



![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
![4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5570981.png)
![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)
![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

